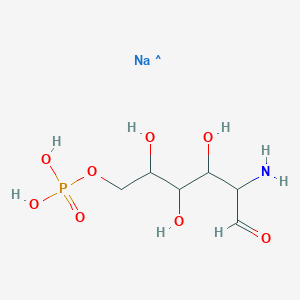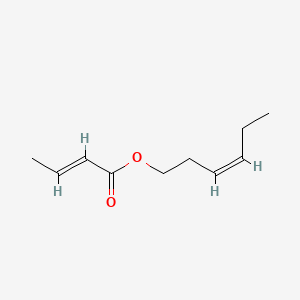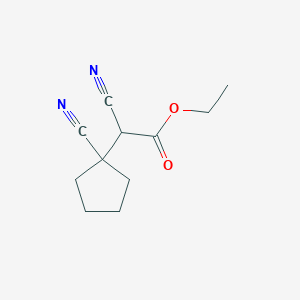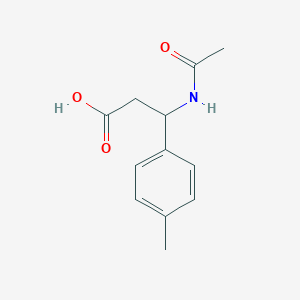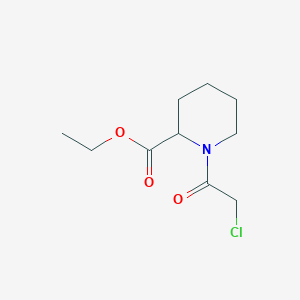
2,7-Dichloro-8-methylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dichloro-8-methylquinoline-3-carbaldehyde is a compound related to the family of chloroquinoline-3-carbaldehydes, which are of significant interest in organic and medicinal chemistry due to their potential applications in synthesizing biologically active compounds and their versatile chemical reactivity .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbaldehydes, including 2,7-Dichloro-8-methylquinoline-3-carbaldehyde, typically involves the use of Vilsmeier's reagent in phosphoryl chloride solution or alternative chlorinating agents like phosphorus pentachloride. Acetanilides are converted into chloroquinoline-3-carbaldehydes through a series of transformations, including the formation of imidoyl chloride and N-(α-chlorovinyl)aniline intermediates, followed by diformylation and cyclization . A modified procedure using phosphorus pentachloride has been reported to provide good yields for activated acetanilides .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde is not detailed in the provided papers, related compounds such as 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone have been synthesized and characterized, indicating the potential for complexation with metals and the formation of chiral, hydrogen-bonded supramolecular structures .
Chemical Reactions Analysis
Chloroquinoline-3-carbaldehydes are versatile intermediates that can undergo various chemical reactions. They can react with hetaryl-acetonitriles to form condensation products or undergo intramolecular nucleophilic substitution to yield cyclic ionic compounds . Additionally, they can participate in the Vilsmeier-Haack reaction, leading to dichloroquinoline-3-carbaldehydes and subsequent rearrangements . Chlorination reactions of these aldehydes can produce carbonyl chlorides and dichloromethylquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde are not explicitly discussed in the provided papers. However, the general properties of chloroquinoline-3-carbaldehydes can be inferred, such as their reactivity towards nucleophiles, ability to form complexes with metals, and their potential to undergo various organic transformations to yield a wide range of products . The solvent-free synthesis of related compounds suggests that these aldehydes can be manipulated under environmentally friendly conditions, which is advantageous for sustainable chemistry practices .
科学的研究の応用
Synthesis and Chemical Properties
Recent studies have explored the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2,7-dichloro-8-methylquinoline-3-carbaldehyde. These compounds are integral in synthesizing quinoline ring systems and constructing fused or binary quinoline-cord heterocyclic systems. The synthesis methods and the chemical reactions adopted for these compounds highlight their potential in creating diverse molecular structures with significant applications in various fields of research (Hamama et al., 2018).
Antimicrobial and Antioxidant Activities
Quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. Moreover, these compounds exhibited moderate antioxidant activities, demonstrating their potential as therapeutic agents. The study conducted by Zeleke et al. (2020) presented a comprehensive analysis of the antibacterial and antioxidant properties of these quinoline derivatives, providing a foundation for further research into their applications in medicine and pharmacology (Zeleke et al., 2020).
Corrosion Inhibition
A study on the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, for mild steel in hydrochloric acid solution, revealed that these compounds are excellent inhibitors. Their adsorption on the metal surface followed the Langmuir adsorption model, showcasing their potential in protecting metals against corrosion. This research opens up new avenues for the application of quinoline derivatives in industrial processes, particularly in the field of materials science and engineering (Lgaz et al., 2017).
Molecular Switches and Photophysics
The photophysics of 7-hydroxy-4-methylquinoline-8-carbaldehyde, a compound closely related to 2,7-dichloro-8-methylquinoline-3-carbaldehyde, demonstrated the potential for these molecules to act as optically driven molecular switches. The study highlighted the process of photoinduced hydrogen atom transfer, suggesting applications in developing new optoelectronic devices (Lapinski et al., 2009).
Antimicrobial Metal Complexes
The synthesis of Methylquinolino[3,2-b][1,5]benzodiazepine and Methylquinolino[3,2-b][1,5]benzoxazepine from 2-chloro-6-methylquinoline-3-carbaldehyde and their metal complexes showcased significant antimicrobial activities. This research indicates the potential of quinoline derivatives in forming metal complexes that could serve as potent antimicrobial agents, contributing to the development of new classes of antibiotics (Basavaraju et al., 2007).
Safety and Hazards
特性
IUPAC Name |
2,7-dichloro-8-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYWEFPNGJCTKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563030 |
Source


|
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |
CAS RN |
131923-69-8 |
Source


|
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









